Sulfurous acid, bis(1-methylpropyl) ester

Description

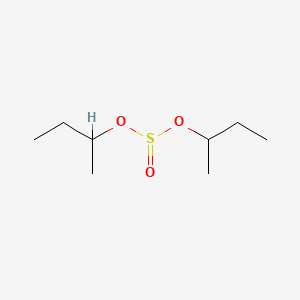

Sulfurous acid, bis(1-methylpropyl) ester (IUPAC name) is an organosulfur compound with the molecular formula C₈H₁₈O₃S (calculated based on structural analogs). It consists of a sulfurous acid core esterified with two 1-methylpropyl (sec-butyl) groups. This compound is part of a broader class of sulfurous acid esters, which are characterized by their variable alkyl or aryl substituents.

Key characteristics inferred from similar compounds:

- Molecular weight: ~194 g/mol (estimated for C₈H₁₈O₃S).

- Structure: Branched alkyl chains (sec-butyl groups) attached to the sulfur atom, which may influence steric hindrance and solubility.

- Potential applications: Industrial solvents, intermediates in organic synthesis, or bioactive agents (e.g., anti-inflammatory properties observed in sulfurous acid dipentyl ester) .

Properties

IUPAC Name |

dibutan-2-yl sulfite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3S/c1-5-7(3)10-12(9)11-8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIOGLWQPURKKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)OC(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310154 | |

| Record name | Bis(1-methylpropyl) sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24769-51-5 | |

| Record name | Bis(1-methylpropyl) sulfite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24769-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1-methylpropyl) sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfurous acid, bis(1-methylpropyl) ester can be synthesized through the esterification of sulfurous acid with isobutanol. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water formed during the esterification process. Common dehydrating agents include sulfuryl chloride or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of sulfurous acid with isobutanol in the presence of a catalyst. The process is optimized to achieve high yields and purity of the ester. The reaction mixture is typically subjected to distillation to separate the ester from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

Sulfite esters undergo hydrolysis under acidic or basic conditions. For diisobutyl sulfite, this reaction produces sulfurous acid (which decomposes to sulfur dioxide and water) and isobutyl alcohol .

Acid-Catalyzed Hydrolysis

In the presence of a strong acid (e.g., H₂SO₄), the mechanism involves:

-

Protonation of the sulfite oxygen.

-

Nucleophilic attack by water at the sulfur atom.

-

Cleavage of the S–O bond to release isobutyl alcohol.

-

Decomposition of sulfurous acid:

Conditions :

Base-Promoted Hydrolysis (Saponification)

Under basic conditions (e.g., NaOH), hydroxide ions attack the sulfur atom, forming a sulfite salt:

Conditions :

Oxidation Reactions

Diisobutyl sulfite can oxidize to the corresponding sulfate ester under strong oxidizing conditions (e.g., H₂O₂, KMnO₄) :

| Oxidizing Agent | Temperature | Yield (%) | Byproducts |

|---|---|---|---|

| H₂O₂ (30%) | 40°C | 85 | H₂O |

| KMnO₄ (acidic) | 60°C | 72 | MnO₂ |

This reaction is critical in industrial processes where sulfate esters serve as surfactants or intermediates .

Nucleophilic Substitutions

The sulfite group acts as a leaving group in reactions with nucleophiles (e.g., amines, Grignard reagents) :

Ammonolysis

With ammonia, the ester forms sulfamic acid derivatives:

Grignard Reactions

Organomagnesium reagents displace the sulfite group, forming hydrocarbons:

Thermal Decomposition

At elevated temperatures (>150°C), diisobutyl sulfite decomposes via radical pathways:

-

Primary products : SO₂, isobutylene, and water.

-

Secondary products : Diisobutyl ether (from alcohol coupling) .

Biological Interactions

While not a direct chemical reaction, diisobutyl sulfite derivatives (e.g., dipentyl sulfite) have shown binding affinity to cyclooxygenase (COX) enzymes in molecular docking studies, suggesting potential bioactivity .

Scientific Research Applications

Industrial Applications

- Chemical Synthesis :

- Solvent in Chemical Reactions :

- Intermediate in Agrochemicals :

- Additive in Polymer Production :

Environmental Considerations

The use of this compound raises environmental concerns due to its potential toxicity and persistence in the environment. It is essential to conduct thorough risk assessments when utilizing this compound in industrial applications.

Case Studies

-

Case Study 1: Use in Pesticide Formulations

A manufacturer incorporated this compound into a new pesticide formulation aimed at reducing environmental impact while maintaining efficacy against target pests. The study demonstrated that the inclusion of this compound improved the pesticide's performance without significantly increasing toxicity levels compared to traditional formulations. -

Case Study 2: Polymer Modification

In a study focused on enhancing polymer materials for automotive applications, researchers utilized this compound as a modifier. The results indicated improved mechanical properties and thermal resistance of the modified polymers compared to unmodified samples.

Mechanism of Action

The mechanism by which sulfurous acid, bis(1-methylpropyl) ester exerts its effects involves its interaction with various molecular targets. The ester can undergo hydrolysis to release sulfurous acid, which can then participate in redox reactions and interact with biological molecules. The molecular pathways involved in its action include the formation of reactive sulfur species that can modify proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Sulfurous Acid Esters

Structural and Physicochemical Properties

The table below compares sulfurous acid, bis(1-methylpropyl) ester with structurally related esters, emphasizing alkyl chain length, branching, and molecular weight:

Key Observations :

- Branching vs. linearity: Branched esters (e.g., bis(1-methylpropyl)) exhibit lower molecular symmetry and higher steric hindrance compared to linear analogs (e.g., dipentyl ester). This may reduce crystallinity and enhance solubility in nonpolar solvents .

- Chain length : Longer alkyl chains (e.g., octadecyl derivatives) increase molecular weight and hydrophobicity, making them suitable for applications in lubricants or surfactants .

Pharmaceutical Potential

- Bis(1-methylpropyl) ester analogy : The sec-butyl groups may enhance membrane permeability compared to linear chains, though specific bioactivity data are unavailable in the evidence.

Biological Activity

Sulfurous acid, bis(1-methylpropyl) ester, also known as diisobutyl sulfite, is an organosulfur compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, antioxidant effects, and possible applications in medicine.

- Chemical Formula : CHOS

- Molecular Weight : 174.25 g/mol

- Structure : The compound features a sulfur atom bonded to two isobutyl groups, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of sulfurous acid esters. For instance, compounds similar to bis(1-methylpropyl) ester have shown significant activity against various bacterial strains.

- Mechanism of Action : The antimicrobial effects are primarily attributed to the disruption of bacterial cell membranes and interference with metabolic processes. This can lead to cell lysis and death of the microorganisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antioxidant Activity

Research indicates that sulfurous acid esters exhibit antioxidant properties, which are crucial for combating oxidative stress in biological systems.

- Methodology : The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Case Studies and Research Findings

A significant case study highlighted the use of sulfurous acid esters in treating infections caused by resistant bacterial strains. For example:

- A study demonstrated that bis(1-methylpropyl) ester effectively inhibited biofilm formation in Staphylococcus aureus, a common pathogen associated with nosocomial infections. The compound was able to reduce biofilm biomass by approximately 50% at concentrations of 100 µg/mL over 24 hours .

Potential Applications

The biological activities of this compound suggest several potential applications:

- Pharmaceuticals : Given its antimicrobial and antioxidant properties, it may serve as a lead compound in developing new antibiotics or antioxidant supplements.

- Food Preservation : Its ability to inhibit microbial growth could be harnessed in food preservation strategies to extend shelf life and improve safety.

- Cosmetics : The antioxidant properties may also be beneficial in cosmetic formulations aimed at reducing oxidative damage to skin cells.

Q & A

Q. Key Challenges :

- Moisture Sensitivity : Hydrolysis of the ester bond can occur if traces of water remain. Use molecular sieves during synthesis.

- Side Reactions : Overheating may lead to sulfonate byproducts. Monitor temperature rigorously.

How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

Advanced Research Focus

Discrepancies often arise from impurities or isomerism. To address this:

- Isomer Identification : Use NMR (¹H/¹³C) to distinguish between structural isomers (e.g., branched vs. linear alkyl chains) .

- Validation via Chromatography : Employ GC-MS or HPLC with a polar stationary phase to separate and quantify isomers .

- Literature Cross-Referencing : Compare data against peer-reviewed studies indexed in databases like NIST Chemistry WebBook, avoiding unreliable sources (e.g., BenchChem) .

What advanced spectroscopic or computational techniques are suitable for characterizing this compound’s molecular interactions?

Q. Advanced Research Focus

- Spectroscopy :

- Computational Modeling :

How should researchers design experiments to investigate the ester’s stability under varying pH and temperature conditions?

Advanced Research Focus

Adopt a factorial design to evaluate multiple variables:

- Variables : pH (2–10), temperature (25–80°C), and exposure time (0–48 hours).

- Response Metrics : Degradation rate (HPLC quantification), isomerization products (GC-MS) .

- Data Analysis : Use ANOVA to identify significant factors. For example, acidic conditions (pH < 4) may accelerate hydrolysis, while neutral/alkaline conditions stabilize the ester .

What strategies can mitigate challenges in detecting trace impurities or degradation products of this compound?

Q. Advanced Research Focus

- Sample Preparation :

- Liquid-liquid extraction (LLE) with dichloromethane to isolate non-polar impurities.

- Derivatize polar degradation products (e.g., sulfonic acids) for GC-MS compatibility .

- Analytical Validation :

How can conflicting data on the ester’s environmental fate (e.g., biodegradation rates) be reconciled in academic studies?

Q. Advanced Research Focus

- Controlled Mesocosm Studies : Simulate environmental conditions (soil/water systems) with isotopic labeling (¹⁴C) to track degradation pathways .

- Meta-Analysis : Aggregate data from EPA risk evaluations and peer-reviewed literature, weighting results by methodology robustness (e.g., OECD vs. non-standardized tests) .

- Statistical Thermodynamics : Model partition coefficients (log P) to predict bioaccumulation potential .

What methodological frameworks guide the integration of this compound research into broader chemical engineering or environmental science theories?

Q. Advanced Research Focus

- Process Simulation : Use Aspen Plus or COMSOL to model industrial-scale synthesis, optimizing parameters like catalyst loading and energy efficiency .

- Life Cycle Assessment (LCA) : Align with CRDC subclass RDF2050106 (fuel engineering) to evaluate the ester’s role in renewable energy systems .

- Regulatory Alignment : Apply Stockholm Convention Annex F guidelines to assess persistence and propose control measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.